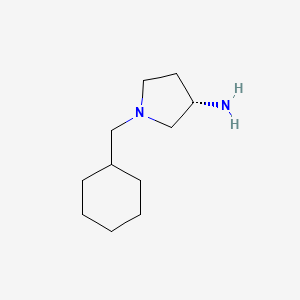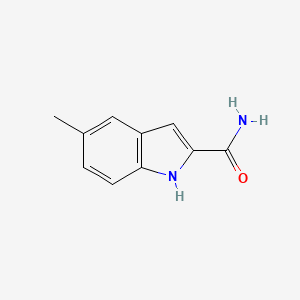
5-methyl-1H-indole-2-carboxamide
説明
5-methyl-1H-indole-2-carboxamide belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives were obtained via a multistep synthesis .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
5-Methyl-3-phenyl-1H-indole-2-carbohydrazide, obtained via a multistep synthesis, was used in the production of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives in a one-pot reaction .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Physically, they are crystalline colorless in nature with specific odors .科学的研究の応用
Antiviral Activity
Indole derivatives, including 5-methyl-1H-indole-2-carboxamide, have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Anticancer Potential
Indole derivatives have shown potential in anticancer research . The presence of the carboxamide moiety in indole derivatives can inhibit the activity of various enzymes and proteins, which can be beneficial in cancer treatment .
Anti-HIV Properties
Indole derivatives have been found to possess anti-HIV properties . The specific mechanisms of action are still under investigation, but the presence of the carboxamide moiety in indole derivatives is thought to play a crucial role .
Antioxidant Activity
Indole derivatives, including 5-methyl-1H-indole-2-carboxamide, have demonstrated antioxidant activity . This property can be beneficial in various health conditions where oxidative stress plays a significant role.
Antimicrobial Properties
Indole derivatives have shown antimicrobial properties . They can inhibit the growth of various microorganisms, making them potential candidates for the development of new antimicrobial drugs .
Modulation of Cannabinoid Receptor Activity
N-methyl-1H-indole-2-carboxamide derivatives have been studied for their role as allosteric modulators of the cannabinoid CB₁ receptor. These studies are crucial for understanding the potential therapeutic applications of these compounds in the modulation of cannabinoid receptor activity.
Potential Therapeutic Effects on Cerebral Ischemia-Reperfusion Injury
A novel 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative has shown protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . This provides a new reference and possibility for the development of novel drugs for the treatment of ischemic brain injury .
作用機序
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The type and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .
将来の方向性
Indole derivatives possess various biological activities, and researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
特性
IUPAC Name |
5-methyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXRUNVHDTCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1H-indole-2-carboxamide | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

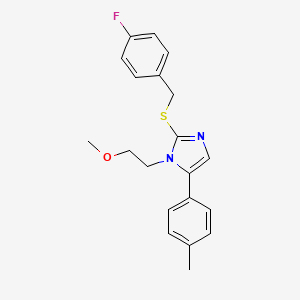
![3-Piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2474766.png)
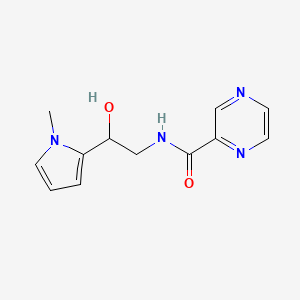
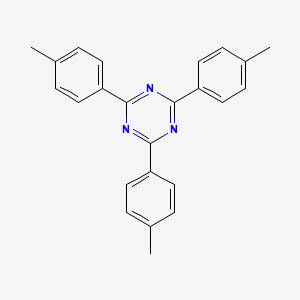
![1-Cyclopentyl-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2474772.png)
![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)


![N-(3-methylbutyl)-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2474778.png)

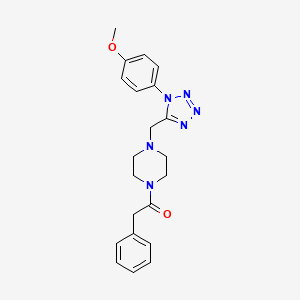
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)
